1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound containing two pyrazole rings. Pyrazoles are five-membered rings with two adjacent nitrogen atoms, making them an important class of compounds in organic chemistry due to their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Another pyrazole derivative with similar structural features.
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: A related compound with a different substitution pattern.
1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine: A pyrazole derivative with a nitro group.
Uniqueness
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which confer distinct chemical and biological properties.
Biological Activity
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine (CAS No. 1250771-99-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
The chemical formula of this compound is C8H11N5, with a molecular weight of 177.21 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C8H11N5 |
Molecular Weight | 177.21 g/mol |
CAS Number | 1250771-99-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent substitutions to introduce the ethyl group. Specific methodologies used in synthesizing pyrazole derivatives have been documented, showcasing their versatility and efficiency.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines, including:
- Liver cancer cells (HepG2) : Exhibited a growth inhibition percentage of approximately 54% at certain concentrations.
- Cervical cancer cells (HeLa) : Showed a reduction in growth by approximately 38% .
The mechanism behind these effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. A review highlighted that several pyrazole derivatives demonstrated significant inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on HepG2 Cells : A derivative showed promising results in inhibiting cell proliferation with minimal toxicity to normal fibroblasts .
- Anti-inflammatory Evaluation : Compounds with similar structures were tested against COX enzymes, revealing dual inhibition capabilities that suggest potential use as anti-inflammatory agents .
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c9-8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H2,9,11) |
InChI Key |
QSCDEFSEMSBXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
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